molecular formula C9H16N4O8 B13755393 Pentaerythritol tetracarbamate CAS No. 24794-44-3

Pentaerythritol tetracarbamate

Cat. No.: B13755393
CAS No.: 24794-44-3
M. Wt: 308.25 g/mol
InChI Key: VNHRHKFZZHJVBI-UHFFFAOYSA-N
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Description

Pentaerythritol tetracarbamate is a chemical compound derived from pentaerythritol, a polyhydric alcohol This compound is known for its unique structure, which includes four carbamate groups attached to a central pentaerythritol core

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol tetracarbamate is synthesized through the transesterification of pentaerythritol with a carbamate ester of a low boiling alcohol, such as C1-C4 alkanols. The reaction typically involves heating the mixture to temperatures above 90°C, where the this compound is insoluble and can be recovered by filtration .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts such as dibutyl tin oxide, aluminum alkoxides, or zinc oxide to enhance the reaction efficiency . The reaction mass is then filtered to isolate the this compound.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol tetracarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its carbamate groups.

    Substitution: The compound can participate in substitution reactions where its carbamate groups are replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Pentaerythritol tetracarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent.

    Industry: It is utilized in the production of polymers and resins due to its stability and reactivity.

Mechanism of Action

The mechanism by which pentaerythritol tetracarbamate exerts its effects involves its interaction with various molecular targets. The carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular processes.

Comparison with Similar Compounds

Uniqueness: Pentaerythritol tetracarbamate stands out due to its unique combination of carbamate groups, which impart distinct chemical and physical properties

Properties

CAS No.

24794-44-3

Molecular Formula

C9H16N4O8

Molecular Weight

308.25 g/mol

IUPAC Name

[3-carbamoyloxy-2,2-bis(carbamoyloxymethyl)propyl] carbamate

InChI

InChI=1S/C9H16N4O8/c10-5(14)18-1-9(2-19-6(11)15,3-20-7(12)16)4-21-8(13)17/h1-4H2,(H2,10,14)(H2,11,15)(H2,12,16)(H2,13,17)

InChI Key

VNHRHKFZZHJVBI-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)N)(COC(=O)N)COC(=O)N)OC(=O)N

Origin of Product

United States

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